N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

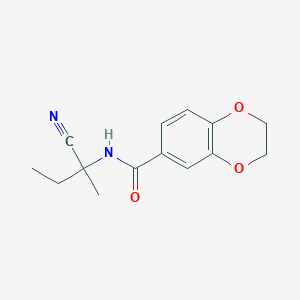

N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a carboxamide group at position 4. The carboxamide nitrogen is further modified with a branched alkyl chain containing a cyano group (C≡N), contributing to its unique electronic and steric properties.

Properties

IUPAC Name |

N-(2-cyanobutan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-14(2,9-15)16-13(17)10-4-5-11-12(8-10)19-7-6-18-11/h4-5,8H,3,6-7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBJYPFBKPVNDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)NC(=O)C1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

Attachment of the Methylpropyl Group: The methylpropyl group is attached through an alkylation reaction, often using an alkyl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative such as an acid chloride or an ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzodioxine compounds.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

(a) 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine ()

- Key Differences: The benzodithiazine core replaces the benzodioxine system, introducing sulfur atoms and sulfone groups (SO₂), which enhance electron-withdrawing effects. A hydrazino group and chloro substitution at position 6 increase polarity compared to the target compound’s alkyl-cyano substituent.

- Physicochemical Data: IR peaks at 2235 cm⁻¹ (C≡N) and 1605 cm⁻¹ (C=N) confirm cyano and imine functionalities. Higher thermal stability (mp 314–315 °C) due to aromatic stacking and sulfone groups .

(b) Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate ()

- Key Differences: A methyl ester (C=O) at position 7 and hydrazino group at position 3 contrast with the carboxamide-cyanoalkyl chain in the target compound. Reduced lipophilicity (logP ~1.5 estimated) due to the polar carboxylate group.

- Spectroscopic Data :

(c) N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride ()

- Key Differences: Fluorine and benzothiazole substituents enhance bioavailability and target binding (e.g., kinase inhibition). The imidazole-propyl chain introduces basicity (pKa ~6.5), contrasting with the neutral cyanoalkyl group in the target compound.

- Therapeutic Potential: Similar benzodioxine-carboxamide scaffolds are explored for antimicrobial and antiparasitic applications .

Biological Activity

N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 260.29 g/mol

- CAS Number : 1252398-51-8

The compound features a benzodioxine core which is known for its diverse biological properties. The cyano and carboxamide functional groups contribute to its reactivity and potential pharmacological effects.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzodioxine Core : The initial step involves synthesizing the 2,3-dihydro-1,4-benzodioxine structure through cyclization reactions of appropriate precursors.

- Introduction of the Cyano Group : This can be achieved via nucleophilic substitution reactions where a cyano group is introduced to the structure.

- Amidation Reaction : The final step involves forming the carboxamide by reacting the synthesized benzodioxine with an amine under dehydrating conditions.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Activity : Studies have shown that compounds containing benzodioxine structures possess significant anti-inflammatory properties. For instance, a study highlighted the effectiveness of similar compounds in reducing inflammation markers in vitro and in vivo models .

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. It demonstrated a capacity to scavenge free radicals in biochemical assays, suggesting potential protective effects against oxidative stress .

Case Studies

Several case studies have been documented regarding the biological activity of similar benzodioxine derivatives:

These studies underscore the therapeutic potential of benzodioxine derivatives, including this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amidation of the benzodioxine-carboxylic acid precursor with 1-cyano-1-methylpropylamine. Key steps include:

- Dynamic pH control during sulfonamide formation (e.g., using Na₂CO₃ to maintain alkaline conditions) to prevent side reactions .

- Use of polar aprotic solvents (e.g., DMF) and catalysts like lithium hydride to enhance coupling efficiency .

- Purification via column chromatography and characterization using IR, ¹H-NMR, and EI-MS for structural confirmation .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopic techniques : ¹H-NMR and ¹³C-NMR to confirm substituent positions; IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry (EI-MS or HRMS) : To determine molecular weight and fragmentation patterns .

- X-ray crystallography : For resolving crystal packing and molecular conformation, as demonstrated for analogous benzodioxine-sulfonamide derivatives .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial activity : Test against Gram-negative (e.g., E. coli) and Gram-positive bacteria using microbroth dilution assays, comparing IC₅₀ values to standards like ciprofloxacin .

- Enzyme inhibition : Screen against acetylcholinesterase (AChE) or lipoxygenase using spectrophotometric assays. For example, compounds with benzodioxine-carboxamide scaffolds have shown IC₅₀ values of 9–15 µg/mL in AChE inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., cyano group, alkyl chains) to assess impact on activity. For example, replacing the cyano group with sulfonamide moieties enhanced lipoxygenase inhibition in related compounds .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like AChE or PARP-1. Rigid benzodioxine rings and planar carboxamide groups are critical for target engagement .

- Bioisosteric replacement : Substitute the 1-methylpropyl group with cyclopropyl or benzofuran derivatives to improve metabolic stability, as seen in isoindole-containing analogs .

Q. What strategies resolve contradictions in biological activity data (e.g., inactivity against S. typhi but potency against E. coli)?

- Methodological Answer :

- Comparative assays : Replicate studies under standardized conditions (e.g., Mueller-Hinton broth, 37°C) to rule out methodological variability .

- Membrane permeability studies : Use fluorescent probes (e.g., ethidium bromide uptake) to assess compound penetration in resistant strains like S. typhi .

- Target-specific profiling : Test against isolated bacterial enzymes (e.g., dihydrofolate reductase) to identify off-target effects .

Q. How can enzyme inhibition mechanisms be elucidated for this compound?

- Methodological Answer :

- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. For example, benzodioxine-carboxamides often exhibit mixed inhibition against AChE due to dual binding sites .

- Crystallographic analysis : Co-crystallize the compound with target enzymes (e.g., PARP-1) to visualize binding modes. Analogous studies revealed hydrogen bonding between carboxamide NH and enzyme active sites .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Methodological Answer :

- Neurodegenerative disease models : Test cognitive improvement in transgenic Alzheimer’s mice (e.g., APP/PS1) using Morris water maze, leveraging the compound’s AChE inhibition .

- Inflammation models : Assess anti-inflammatory activity in carrageenan-induced paw edema rats, correlating results with in vitro lipoxygenase inhibition data .

- Pharmacokinetic profiling : Measure bioavailability, half-life, and blood-brain barrier penetration via LC-MS/MS in rodent plasma and brain homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.